Trimethylsilyl-D-(+)mannitol is a derivative of D-mannitol, a sugar alcohol that occurs naturally in various plants, including flowering ash and seaweed. The compound is characterized by the incorporation of six trimethylsilyl groups, which enhance its solubility and stability in organic solvents. The molecular formula for Trimethylsilyl-D-(+)mannitol is , with a molecular weight of approximately 615.26 g/mol. This compound is primarily utilized in analytical chemistry, particularly in gas chromatography, due to its volatility and ability to form derivatives that facilitate the detection and quantification of sugars and sugar alcohols in complex mixtures .
These reactions are significant for modifying the compound for specific applications or for analytical purposes .
D-mannitol, the parent compound, exhibits several biological activities, including:
While Trimethylsilyl-D-(+)mannitol itself may not have distinct biological activities beyond those of D-mannitol, its enhanced properties may improve its utility in drug formulations and biological assays.
The synthesis of Trimethylsilyl-D-(+)mannitol typically involves the following steps:
This method allows for the selective modification of all six hydroxyl groups on the D-mannitol molecule .
Trimethylsilyl-D-(+)mannitol has several applications, notably in:
Studies have shown that D-mannitol interacts with proteins and other biomolecules, influencing their stability and activity. For instance:
Trimethylsilyl-D-(+)mannitol may exhibit similar interactions due to its structural similarity to D-mannitol.
Several compounds share structural or functional similarities with Trimethylsilyl-D-(+)mannitol. Notable examples include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| D-Mannitol | Sugar Alcohol | Naturally occurring; used as an osmotic diuretic |
| Sorbitol | Sugar Alcohol | Similar osmotic properties; often used as a sweetener |
| Xylitol | Sugar Alcohol | Antimicrobial properties; used in dental products |
| Isomalt | Sugar Alcohol | Low-calorie sweetener; resistant to fermentation |
Trimethylsilyl-D-(+)mannitol stands out due to its enhanced volatility and solubility compared to its parent compound, making it particularly useful for analytical applications where sensitivity and accuracy are paramount. Its unique silylation also allows for better manipulation in synthetic chemistry compared to other sugar alcohol derivatives .
The systematic derivatization of carbohydrates began in the early 1960s with the pioneering work of Sweeley and colleagues, who introduced trimethylsilyl (TMS) etherification as a method to volatilize sugars for gas chromatography. Prior to this innovation, the analysis of sugars like mannitol was hampered by their low volatility and thermal instability. Sweeley’s method employed hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine to replace hydroxyl groups with TMS moieties, rendering carbohydrates amenable to GC separation. This breakthrough laid the groundwork for derivatizing sugar alcohols, including D-mannitol, which exhibits six hydroxyl groups that hinder direct analysis.
By the 1970s, silylation protocols were refined to accommodate diverse carbohydrate structures. Researchers discovered that steric hindrance and reaction kinetics influenced the completeness of derivatization, particularly for cyclic and branched sugars. For linear sugar alcohols like D-mannitol, full silylation required optimized stoichiometric ratios and prolonged reaction times to ensure all hydroxyl groups were substituted. The introduction of more reactive silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), further streamlined the process, enabling quantitative derivatization at lower temperatures.
The synthesis of Trimethylsilyl-D-(+)mannitol represents a specialized application of silylation chemistry. Early methods involved dissolving D-mannitol in anhydrous pyridine and reacting it with HMDS and TMCS under reflux conditions. However, incomplete derivatization often occurred due to the steric bulk of the TMS groups, which impeded access to the final hydroxyl sites. Modern protocols address this by employing excess silylating agents and catalysts like trimethylamine, achieving >98% derivatization efficiency.
A comparative analysis of silylating agents for D-mannitol derivatives reveals distinct advantages (Table 1). BSTFA, for instance, produces fewer byproducts compared to HMDS/TMCS mixtures, making it preferable for high-sensitivity applications.
Table 1: Silylating Agents for D-Mannitol Derivatization
| Agent | Reaction Time (h) | Derivative Purity (%) | Byproducts |
|---|---|---|---|
| HMDS/TMCS | 12 | 85–90 | Chlorosilanes |
| BSTFA | 4 | 95–98 | Trifluoroacetamide |
| TMSImidazole | 2 | 90–93 | Imidazole HCl |
The development of these methods coincided with the growing demand for analyzing sugar alcohols in food science, pharmaceuticals, and metabolic studies. Trimethylsilyl-D-(+)mannitol’s stability in organic solvents and resistance to hydrolysis made it indispensable for long-term storage of analytical standards.
Trimethylsilyl-D-(+)mannitol represents a hexasilylated derivative of D-mannitol where all six hydroxyl groups are replaced with trimethylsilyl groups [1] [2]. The compound possesses the molecular formula C24H62O6Si6 with a molecular weight of approximately 615.26 grams per mole [1] [3]. This complete silylation transforms the polar polyol substrate into a highly lipophilic derivative with enhanced solubility in organic solvents and improved volatility for analytical applications [1].
The fundamental trimethylsilylation mechanism proceeds through nucleophilic substitution pathways involving the deprotonation of hydroxyl groups followed by attack on silicon electrophiles [5]. The reaction typically begins with base-catalyzed activation of the hydroxyl functionality, generating alkoxide nucleophiles that subsequently attack the silicon center of silylating reagents [5]. This substitution mechanism follows second-order kinetics proceeding through the SN2 pathway [6].
Multiple strategic approaches exist for achieving complete hexasilylation of mannitol polyols. The most common methodology involves sequential treatment with silylating reagents under controlled conditions to ensure complete derivatization of all six hydroxyl positions [7]. Alternative approaches utilize one-pot silylation procedures employing excess silylating reagents to drive the reaction to completion [8] [9].
The regioselectivity of polyol silylation can be controlled through careful selection of reaction conditions and reagent systems [10] [8]. Primary hydroxyl groups typically exhibit higher reactivity compared to secondary positions due to reduced steric hindrance and increased nucleophilicity [11]. This inherent reactivity difference enables selective protection strategies when partial silylation is desired rather than complete hexasilylation [10] [11].
The optimization of protecting group chemistry for hexahydroxy compounds such as mannitol requires systematic evaluation of multiple reaction parameters including temperature, reaction time, reagent stoichiometry, and solvent systems [12] [13]. Research has demonstrated that optimal silylation conditions vary significantly depending on the specific silylating reagent employed and the target level of derivatization [12] [13].
Temperature optimization studies reveal critical relationships between reaction temperature and silylation efficiency [12] [13]. For trimethylsilyl derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide, optimal temperatures range from 75-80°C for 30 minutes to achieve complete derivatization without substrate degradation [13]. Higher temperatures above 80°C can lead to unwanted side reactions and decreased yields [13].
Reaction time optimization demonstrates that most silylation reactions reach completion within relatively short timeframes when optimal conditions are employed [12] [14]. Studies using hexamethyldisilazane systems show that reaction times of 1-5 hours are typically sufficient for complete silylation, with temperature-time interactions favoring shorter reaction times at elevated temperatures [14].
The following table summarizes optimal reaction conditions for various silylating reagent systems:
| Silylating Reagent | Temperature (°C) | Reaction Time | Molar Excess Required |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | 150 | 15 minutes | 225-fold |
| N,O-bis(trimethylsilyl)acetamide | 120 | 2 hours | 250-fold |
| Trimethylsilylimidazole | 60 | 3 hours | 1000-fold |
| Hexamethyldisilazane | 80-100 | 1-5 hours | Variable |
Solvent selection plays a crucial role in silylation optimization, with different solvents providing varying degrees of reaction efficiency and selectivity [7] [15]. Pyridine-based systems offer excellent reactivity but may introduce complications in product isolation [15]. Alternative solvent systems including acetonitrile, dimethylformamide, and dichloromethane provide different reactivity profiles and compatibility with various silylating reagents [7] [16].
The selection of appropriate silylating reagents for carbohydrate derivatization requires careful consideration of reactivity, selectivity, stability, and analytical compatibility [9] [17] [18]. Major classes of silylating reagents include chlorosilanes, silyl amides, and silyl imidazoles, each offering distinct advantages and limitations for polyol derivatization [9] [17] [18].
N,O-bis(trimethylsilyl)trifluoroacetamide represents the most widely employed silylating reagent for carbohydrate analysis due to its high reactivity and excellent volatility characteristics [9] [18]. This reagent readily silylates non-sterically hindered functional groups and produces derivatives with superior chromatographic properties [9] [18]. The reaction byproducts are highly volatile, reducing chromatographic interference compared to other reagent systems [18].
N,O-bis(trimethylsilyl)acetamide provides similar reactivity to N,O-bis(trimethylsilyl)trifluoroacetamide but with different kinetic profiles and byproduct characteristics [17] [5]. Research demonstrates that N,O-bis(trimethylsilyl)acetamide forms highly stable products under mild reaction conditions with quantitative conversion rates [17]. The reagent exhibits excellent compatibility with various functional groups including unhindered hydroxyl groups [17].
Hexamethyldisilazane functions as a weaker trimethylsilyl donor requiring activation through catalytic additives or elevated temperatures [15] [16]. Despite lower inherent reactivity, hexamethyldisilazane offers advantages in terms of atom economy and environmental considerations [16]. Catalytic systems employing ammonium thiocyanate enable efficient silylation under neutral conditions with high yields [16].
The following comparative analysis table presents key performance characteristics of major silylating reagents:
| Reagent System | Reactivity | Temperature Requirement | Byproduct Volatility | Reaction Completeness |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | Very High | Moderate (75-80°C) | Excellent | 95-99% |
| N,O-bis(trimethylsilyl)acetamide | High | Moderate (120°C) | Good | 90-95% |
| Trimethylsilylimidazole | Moderate | Low (60°C) | Fair | 85-90% |
| Hexamethyldisilazane | Low | High (80-100°C) | Good | 80-95% |
Trimethylchlorosilane systems require basic activation and typically employ pyridine or other nitrogen bases to facilitate the silylation process [19]. While highly effective, these systems generate hydrogen chloride as a byproduct necessitating careful handling and neutralization procedures [19]. The catalytic addition of trimethylchlorosilane to other silylating reagents significantly enhances reactivity and reaction rates [9] [20].
Mechanistic studies reveal that different silylating reagents operate through distinct pathways with varying degrees of selectivity and efficiency [21] [22]. Linear free-energy relationships demonstrate correlations between reagent electrophilicity and reaction rates, with electron-withdrawing substituents increasing silylation rates while electron-donating groups enhance selectivity [22].
The thermal stability of trimethylsilyl derivatives varies depending on the substrate and protecting group environment [23]. Research indicates that trimethylsilyl groups remain stable up to approximately 400°C, with decomposition becoming significant at higher temperatures [23]. This thermal stability profile supports the use of trimethylsilyl derivatives in high-temperature analytical applications while defining operational limitations for synthetic transformations [23].
Trimethylsilyl-D-(+)-mannitol represents a paradigmatic example of successful chemical derivatization in analytical chemistry, specifically designed to enhance the analytical performance of gas chromatography-mass spectrometry systems. The compound serves as both a derivatization product and a model system for understanding the fundamental principles underlying GC-MS enhancement strategies [1] [2].
The primary enhancement mechanism involves the replacement of highly polar hydroxyl groups in D-mannitol with trimethylsilyl groups, fundamentally altering the physicochemical properties of the molecule. This transformation results in a dramatic reduction in polarity and a corresponding increase in volatility, enabling efficient chromatographic separation at moderate temperatures [1] [3]. The derivatization process typically yields sensitivity improvements ranging from 2-10 fold compared to underivatized mannitol, with specific enhancement factors dependent on the analytical matrix and instrumental parameters [3] [4].
Mass spectrometric detection benefits significantly from trimethylsilyl derivatization through multiple mechanisms. The introduction of silicon-containing groups provides characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. The base peak at m/z 73, corresponding to the trimethylsilyl cation, serves as a universal marker for TMS-derivatized compounds, while higher mass fragments at m/z 147, 217, and 319 provide structural specificity for mannitol derivatives [1] [5]. These predictable fragmentation patterns enable the development of robust selected ion monitoring protocols with enhanced selectivity and reduced matrix interference.
Chromatographic performance improvements are equally significant, with trimethylsilyl-D-(+)-mannitol exhibiting sharp, symmetrical peaks with minimal tailing compared to underivatized mannitol. Typical retention times range from 24.0 to 24.5 minutes under standard temperature programming conditions, with excellent reproducibility across multiple analytical runs [2] [5]. The enhanced thermal stability of the derivatized compound allows for higher column temperatures without decomposition, enabling more efficient separations of complex mixtures.
The development of automated derivatization protocols has further enhanced the analytical utility of trimethylsilyl-D-(+)-mannitol. Online derivatization systems reduce analysis time to 25-35 minutes while improving precision to 3-7% relative standard deviation, compared to 8-15% for manual procedures [3] [6]. These automated systems also minimize exposure to moisture, a critical factor in maintaining derivatization efficiency and product stability.
The strategic modulation of molecular volatility through trimethylsilyl derivatization represents a fundamental approach to expanding the analytical scope of gas chromatography for polar compounds. Trimethylsilyl-D-(+)-mannitol exemplifies the optimal balance between derivatization efficiency and analytical performance, serving as a benchmark for evaluating volatility enhancement strategies [7] [8].
The volatility enhancement achieved through trimethylsilyl derivatization results from the systematic replacement of hydrogen-bonding hydroxyl groups with non-polar, bulky silyl substituents. This molecular modification reduces intermolecular interactions by approximately 80-90%, as evidenced by the dramatic decrease in boiling point from 290°C for underivatized mannitol to approximately 180°C for the hexakis-trimethylsilyl derivative [9] [10]. The resulting volatility increase of 5-20 fold enables efficient GC analysis at moderate temperatures, typically 150-300°C, well within the operational range of standard analytical columns.
Comparative analysis of different silylation strategies reveals significant variations in volatility enhancement and analytical performance. Trimethylsilyl derivatives generally provide moderate volatility increases with excellent stability under standard analytical conditions. In contrast, tert-butyldimethylsilyl derivatives offer superior volatility enhancement (10-50 fold) and moisture resistance but require higher analysis temperatures (200-350°C) [4] [11]. Mixed derivatization approaches, combining trimethylsilyl and acetyl groups, can achieve very high volatility increases (10-40 fold) while maintaining excellent chromatographic performance [12].
The optimization of volatility modulation requires careful consideration of multiple factors including reagent selection, reaction conditions, and analytical requirements. For trimethylsilyl-D-(+)-mannitol, optimal conditions typically involve N,O-bis(trimethylsilyl)trifluoroacetamide with 1-5% trimethylchlorosilane as catalyst, reaction temperatures of 60-80°C, and reaction times of 30-60 minutes [8] [10]. These conditions ensure complete derivatization while minimizing side reactions and degradation products.
The stability of trimethylsilyl derivatives under analytical conditions is a critical consideration for method development. Trimethylsilyl-D-(+)-mannitol exhibits moderate stability with sensitivity to moisture but excellent thermal stability under dry conditions. Storage at -20°C extends stability to 72 hours, while storage at 4°C provides acceptable stability for 12 hours [4]. These stability characteristics must be carefully considered when developing analytical protocols, particularly for high-throughput applications requiring extended analysis times.
The development of robust quantitative protocols for trimethylsilyl-D-(+)-mannitol analysis in complex mixtures requires sophisticated approaches that address both analytical and methodological challenges. The inherent complexity of biological and environmental matrices demands specialized derivatization strategies that ensure complete conversion while maintaining quantitative accuracy and precision [12] [13].
Standard addition methodology represents the gold standard for quantitative analysis of trimethylsilyl-D-(+)-mannitol in complex matrices. This approach involves the systematic addition of known amounts of analyte to sample aliquots, followed by derivatization and analysis. The method provides excellent accuracy (95-105% recovery) and precision (2-5% relative standard deviation) while compensating for matrix effects that can significantly impact analytical results [14]. The approach requires construction of individual calibration curves for each sample, increasing analysis time to 45-60 minutes but providing superior analytical reliability.
Internal standard protocols offer an alternative approach that balances analytical performance with throughput considerations. The selection of appropriate internal standards is critical, with structural analogs or isotopically labeled compounds providing optimal results. For trimethylsilyl-D-(+)-mannitol, commonly used internal standards include trimethylsilyl-xylitol or deuterated mannitol derivatives, which undergo identical derivatization reactions while providing distinct mass spectrometric signatures [2] [15]. This approach achieves accuracy levels of 90-110% with precision of 3-8% relative standard deviation, while reducing analysis time to 30-45 minutes.
Two-step derivatization protocols, involving initial oxime formation followed by trimethylsilylation, provide enhanced resolution for complex mixtures containing multiple sugar alcohols and related compounds. The initial methoximation step converts carbonyl groups to stable oxime derivatives, preventing multiple peak formation and simplifying chromatographic interpretation [16] [17]. This approach is particularly valuable for metabolomics applications where numerous structurally related compounds must be simultaneously quantified. The protocol achieves detection limit improvements of 15-30 fold compared to single-step derivatization, albeit with increased analysis time of 60-90 minutes.
Automated online derivatization protocols represent the current state-of-the-art for high-throughput quantitative analysis. These systems integrate sample preparation, derivatization, and analysis into a single automated workflow, achieving analysis times of 25-35 minutes with precision of 3-7% relative standard deviation [3] [6]. The approach eliminates manual handling errors and ensures consistent derivatization conditions across multiple samples, critical factors for quantitative accuracy in complex mixture analysis.
Matrix-matched calibration strategies address the specific challenges associated with analyzing trimethylsilyl-D-(+)-mannitol in complex biological and environmental matrices. This approach involves preparation of calibration standards in matrices similar to the analytical samples, ensuring that derivatization efficiency and instrumental response are representative of actual sample conditions [18]. The method achieves accuracy levels of 88-112% with precision of 5-10% relative standard deviation, while requiring moderate analysis times of 40-55 minutes.
The isotope dilution method represents the most sophisticated approach for quantitative analysis, particularly applicable to pharmaceutical and clinical applications requiring the highest analytical accuracy. This method involves the addition of isotopically labeled trimethylsilyl-D-(+)-mannitol to samples prior to derivatization, providing an ideal internal standard that undergoes identical chemical transformations [19]. The approach achieves exceptional accuracy (95-105% recovery) and precision (2-6% relative standard deviation) with detection limit improvements of 20-50 fold, making it suitable for trace-level quantification in complex matrices.
Parallel derivatization protocols offer a practical compromise between analytical performance and throughput considerations. This approach involves simultaneous derivatization of multiple samples under identical conditions, followed by sequential analysis. The method achieves good accuracy (90-110% recovery) and precision (4-9% relative standard deviation) with moderate analysis times of 35-50 minutes, making it suitable for routine analytical applications requiring moderate to high sample throughput [13].
The optimization of quantitative derivatization protocols requires careful consideration of multiple variables including reaction temperature, time, reagent concentrations, and moisture content. For trimethylsilyl-D-(+)-mannitol, optimal conditions typically involve temperatures of 60-80°C, reaction times of 30-60 minutes, reagent volumes of 100-200 μL, and strict moisture control to less than 0.1% w/w[conditions_df]. These parameters must be carefully optimized for each specific application to ensure quantitative accuracy and reproducibility.
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